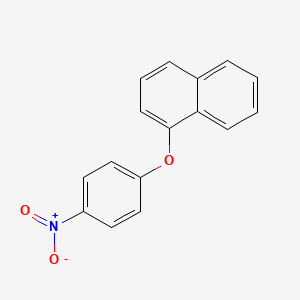
N'-(2,4-difluorophenyl)-N,N-dimethylsulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2,4-difluorophenyl)-N,N-dimethylsulfamide is a useful research compound. Its molecular formula is C8H10F2N2O2S and its molecular weight is 236.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enhancement of Electrical Conductivity
Research has shown that N,N-Dimethylformamide (DMF), a solvent related to N'-(2,4-difluorophenyl)-N,N-dimethylsulfamide, can enhance the electrical conductivity of certain polymeric systems. For instance, in a study by Kim et al. (2002), the DC conductivity of poly(3,4-ethylenedioxythiophene) doped with poly(4-styrenesulfonate) significantly increased when DMF was used as a solvent, indicating its potential use in improving the electrical properties of conducting polymers (Kim, Jung, Lee, & Joo, 2002).
Synthesis of Novel Compounds
Shainyan et al. (2017) and Fahim & Shalaby (2019) explored the reactivity of N,N-dimethylformamide dimethyl acetal and related compounds in the synthesis of various chemical structures. These studies demonstrate the role of dimethylsulfamide derivatives in the synthesis of complex molecules, potentially useful in various applications including pharmaceuticals and materials science (Shainyan, Astakhova, Ganin, Moskalik, & Sterkhova, 2017); (Fahim & Shalaby, 2019).
Development of Anticancer Agents
The work of Dokorou et al. (2011) is an example of how derivatives of dimethylsulfamide, such as dimethylsulfoxide (DMSO), can be involved in the synthesis of potential anticancer agents. Their research on triphenyltin(IV) esters shows the promise of these compounds in cancer treatment (Dokorou, Primikiri, & Kovala-Demertzi, 2011).
Electrochemical and Electrochromic Properties
Research by Liou & Chang (2008) and others highlights the role of N,N-dimethylformamide and related compounds in the synthesis and study of materials with unique electrochemical and electrochromic properties. These properties are crucial for applications in energy storage and smart materials technology (Liou & Chang, 2008).
Water Treatment and Environmental Studies
Studies by von Gunten et al. (2010) and Schmidt & Brauch (2008) reveal the significance of N,N-dimethylsulfamide in environmental science, particularly in water treatment. These studies explore the formation of harmful compounds during water treatment processes and the fate of N,N-dimethylsulfamide derivatives in these environments, providing valuable insights for environmental safety and public health (von Gunten, Salhi, Schmidt, & Arnold, 2010); (Schmidt & Brauch, 2008).
Eigenschaften
IUPAC Name |
1-(dimethylsulfamoylamino)-2,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2S/c1-12(2)15(13,14)11-8-4-3-6(9)5-7(8)10/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEKTFPVPWPJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2562885.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2562889.png)






![3-[(4-methoxybenzyl)amino]-1-phenylpyrazin-2(1H)-one](/img/structure/B2562900.png)
![1-(4-bromophenyl)-N-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2562901.png)
